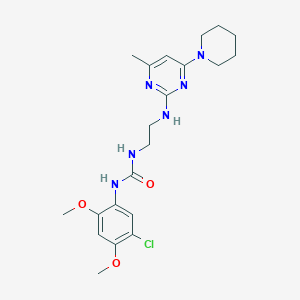

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN6O3/c1-14-11-19(28-9-5-4-6-10-28)27-20(25-14)23-7-8-24-21(29)26-16-12-15(22)17(30-2)13-18(16)31-3/h11-13H,4-10H2,1-3H3,(H,23,25,27)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLOQQKDNNALIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C=C2OC)OC)Cl)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas. Its complex structure suggests a multifaceted mechanism of action, which is essential for understanding its biological activity.

The molecular formula of this compound is C21H29ClN6O3, with a molecular weight of 448.95 g/mol. The compound features a chloro-substituted aromatic ring and a piperidine moiety, which are known to influence its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of various protein targets involved in cancer progression. For instance, pyrimidine derivatives have been shown to inhibit kinases and other enzymes crucial for tumor growth and survival .

Key Mechanisms:

- Inhibition of Protein Disulfide Isomerase (PDI) : Some studies have identified structural analogs that inhibit PDI, which plays a role in protein folding and can affect cancer cell viability .

- Targeting Kinase Pathways : The piperidine and pyrimidine components suggest potential interactions with kinase pathways that are often dysregulated in cancers .

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro studies. Below is a summary of key findings:

Study on PDI Inhibitors

In a study focusing on α-aminobenzylphenol analogs, compounds with similar structural features exhibited significant inhibition of PDI with IC50 values below 1 µM. This suggests that structural modifications can enhance biological activity against specific targets like PDI, which is implicated in tumor growth regulation .

Research on Pyrimidine Derivatives

Pyrimidine-containing compounds have been extensively studied for their anticancer properties. For example, derivatives targeting fibroblast growth factor receptors (FGFRs) have shown low nanomolar activity against various cancer cell lines, indicating that modifications to the pyrimidine structure can yield potent inhibitors .

Scientific Research Applications

In Vitro Studies

Numerous studies have assessed the antiproliferative effects of this compound against various cancer cell lines. For instance:

- A study on structurally similar compounds demonstrated significant inhibition of cancer cell proliferation in vitro, with some derivatives showing IC50 values below 1 µM against specific cancer types .

Case Study 1: Antiproliferative Activity

A series of urea derivatives were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. Compounds structurally related to 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea exhibited broad-spectrum antiproliferative activity, particularly those with specific moieties that enhanced their efficacy against melanoma and renal cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of urea derivatives. Modifications to the terminal phenyl group significantly influenced the antiproliferative activity. For example, compounds with hydrophobic substituents showed enhanced activity against various cancer cell lines, indicating that careful design can lead to potent anticancer agents .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity and applications of this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues and Their Properties

Below is a comparative analysis of structurally related urea derivatives, emphasizing pharmacophore variations and their implications:

Mechanistic and Pharmacokinetic Insights

Substituent Effects on Target Engagement: The chloro-dimethoxyphenyl group is conserved across analogues (e.g., PNU-120596, ) and likely contributes to aromatic stacking or hydrophobic interactions with receptors like nAChRs. The pyrimidine-piperidine moiety in the target compound replaces the isoxazole in PNU-120594. Piperidine’s basic nitrogen may enhance solubility or modulate binding kinetics compared to the neutral isoxazole .

Activity Trends :

- PNU-120596’s efficacy as an α7 nAChR modulator suggests that chloro-dimethoxyphenyl-urea derivatives may preferentially target allosteric sites on ion channels .

- VU0155056 demonstrates that piperidine-linked heterocycles (e.g., benzimidazolone) can inhibit PLD, highlighting the scaffold’s versatility .

Synthetic Accessibility :

- The target compound’s pyrimidine-piperidine unit may require multi-step synthesis, similar to triazine-piperidine derivatives described in , involving nucleophilic substitution and urea coupling.

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

A stepwise approach is critical due to the compound’s complex structure.

- Synthesis : Begin with coupling the 5-chloro-2,4-dimethoxyphenyl moiety to the ethylurea backbone via carbodiimide-mediated reactions (e.g., EDC/HOBt) . Introduce the pyrimidine-piperidine fragment using nucleophilic substitution or Buchwald-Hartwig amination .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers confirm the compound’s identity and purity?

A multi-technique approach is essential:

- Structural Confirmation :

- IR Spectroscopy : Validate urea C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~550–600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve methoxy (δ 3.8–4.0 ppm), piperidine protons (δ 1.5–2.5 ppm), and pyrimidine carbons (δ 150–160 ppm) .

- HRMS : Match the molecular ion peak to the theoretical mass (C₂₃H₂₈ClN₆O₃: calc. 505.1854) .

- Purity Assessment : Combine HPLC (retention time consistency) with elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. What solvent systems are optimal for stability studies?

The compound’s stability varies with solvent polarity:

- Aqueous Buffers : Use pH 7.4 PBS for short-term stability (<24 hours). Degradation occurs via hydrolysis of the urea bond .

- Organic Solvents : DMSO or DMF (1–10 mM) at −20°C ensures >90% stability over 30 days . Avoid chloroform due to Cl⁻ ion interactions .

Advanced Research Questions

Q. How can conflicting bioactivity data across structural analogs be resolved?

Discrepancies often arise from substituent effects on target binding:

- Case Study : Compare analogs with/without the piperidine group. Piperidine enhances solubility and kinase inhibition (e.g., EGFR IC₅₀ reduced from 2.1 µM to 0.7 µM) .

- Methodology :

- Perform molecular docking (AutoDock Vina) to map interactions with target proteins .

- Validate using in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. What experimental design strategies optimize reaction yields for scale-up?

Use a Design of Experiments (DoE) framework to identify critical parameters:

- Key Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–48 hours) .

- Response Surface Modeling : Predict optimal conditions (e.g., 80°C, 10 mol% Pd(OAc)₂, 24 hours) for 75% yield .

- Flow Chemistry : Implement continuous-flow systems to reduce side products (e.g., via Omura-Sharma-Swern oxidation) .

Q. How does the chloro-methoxy substitution pattern influence biological activity?

The 5-chloro-2,4-dimethoxyphenyl group is critical for membrane permeability and target engagement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.